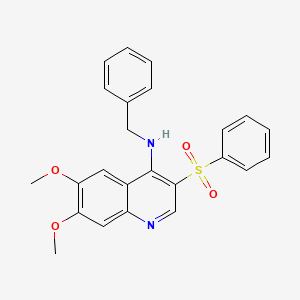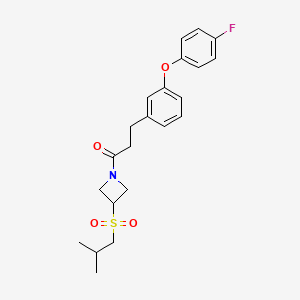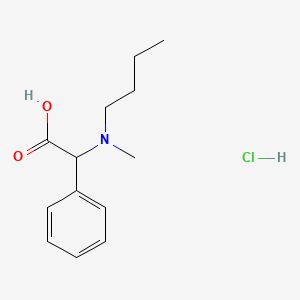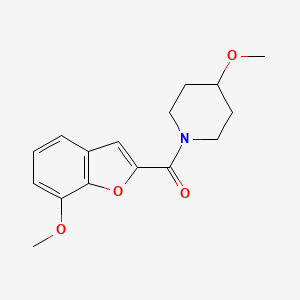
3-(3,5-dimethylphenyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-dimethylphenyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22N4O4 and its molecular weight is 454.486. The purity is usually 95%.
BenchChem offers high-quality 3-(3,5-dimethylphenyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-dimethylphenyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
- Bisheterocycles Synthesis: Novel 1,2,3-triazolyl oxadiazole and 4(3H)-quinazolinones have been synthesized via azide cycloaddition reaction, showcasing the synthetic versatility of quinazoline-2,4(1H,3H)-dione derivatives (Komaraiah et al., 2007).
- Antimicrobial Properties: Compounds with a 1,3,4-oxadiazole-2-yl]-2-styryl quinazoline-4(3H)-one structure, related to the queried chemical, have shown significant antibacterial and antifungal activities, suggesting potential use in antimicrobial research (Gupta et al., 2008).
Chemical Modifications and Pharmacological Properties
- Alkylation and Pharmacological Relevance: Alkylation of quinazolinedione derivatives, including those structurally similar to the queried compound, can modify their biological properties, highlighting the importance in drug development (Rivero et al., 2009).
- Natural Product Synthesis: Quinazoline-2,4-dione derivatives, related to the compound , have been synthesized and studied for their pharmacological properties, demonstrating the chemical's relevance in natural product synthesis (Rivero et al., 2004).
Potential Antitumor and Anticancer Applications
- Tumor Cell Growth Inhibition: Quinazoline-2,4(1H,3H)-diones, structurally related to the queried compound, have shown significant inhibition of human tumor cell lines, suggesting potential applications in cancer research (Zhou et al., 2013).
- Analgesic and Anti-inflammatory Activities: New 1,3,4-oxadiazole derivatives linked with quinazolin-4-one moiety, closely related to the queried chemical, have been synthesized and found to possess potent analgesic and anti-inflammatory activities, indicating potential therapeutic applications (Dewangan et al., 2016).
Synthesis and Characterization of Analogues
- Synthesis of Novel Analogs: Innovative synthetic approaches have led to the creation of novel 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties, related to the queried compound, showcasing the chemical's adaptability in synthesis (Maftei et al., 2013).
Other Research Applications
- Chemical Reactions and Mechanisms: Research into the reactions of quinazoline-2,4(1H,3H)-diones, closely related to the compound , has enhanced understanding of their chemical behaviors and potential applications (Abdel-Megeid et al., 1971).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3,5-dimethylphenyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(2-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is then converted to the second intermediate, 3-(2-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid hydrazide. The second intermediate is then coupled with 3-(3,5-dimethylphenyl)-2,4(1H,3H)-quinazolinedione to form the final product.", "Starting Materials": [ "2-methoxybenzoic acid", "thionyl chloride", "hydrazine hydrate", "3,5-dimethylaniline", "phosphorus oxychloride", "sodium hydroxide", "acetic anhydride", "sodium acetate", "acetic acid", "sodium nitrite", "sulfuric acid", "sodium carbonate", "potassium permanganate", "hydrochloric acid", "sodium borohydride", "ethyl acetate", "water" ], "Reaction": [ "2-methoxybenzoic acid is reacted with thionyl chloride to form 2-methoxybenzoyl chloride.", "2-methoxybenzoyl chloride is then reacted with hydrazine hydrate to form 2-methoxybenzohydrazide.", "2-methoxybenzohydrazide is then reacted with phosphorus oxychloride to form 3-(2-methoxyphenyl)-1,2,4-oxadiazole-5-carbonyl chloride.", "3-(2-methoxyphenyl)-1,2,4-oxadiazole-5-carbonyl chloride is then reacted with sodium hydroxide to form 3-(2-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid.", "3-(2-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid is then reacted with acetic anhydride and sodium acetate to form 3-(2-methoxyphenyl)-1,2,4-oxadiazole-5-acetate.", "3-(2-methoxyphenyl)-1,2,4-oxadiazole-5-acetate is then reacted with sodium nitrite and sulfuric acid to form 3-(2-methoxyphenyl)-1,2,4-oxadiazole-5-diazonium sulfate.", "3-(3,5-dimethylphenyl)-2,4(1H,3H)-quinazolinedione is then reacted with sodium carbonate and potassium permanganate to form 3-(3,5-dimethylphenyl)-2,4(1H,3H)-quinazolinedione-2-carboxylic acid.", "3-(3,5-dimethylphenyl)-2,4(1H,3H)-quinazolinedione-2-carboxylic acid is then reacted with hydrochloric acid and sodium borohydride to form 3-(3,5-dimethylphenyl)-2,4(1H,3H)-quinazolinedione-2-carboxylic acid hydrazide.", "3-(2-methoxyphenyl)-1,2,4-oxadiazole-5-diazonium sulfate is then coupled with 3-(3,5-dimethylphenyl)-2,4(1H,3H)-quinazolinedione-2-carboxylic acid hydrazide to form the final product, 3-(3,5-dimethylphenyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione." ] } | |
Número CAS |
1207056-13-0 |
Nombre del producto |
3-(3,5-dimethylphenyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione |
Fórmula molecular |
C26H22N4O4 |
Peso molecular |
454.486 |
Nombre IUPAC |
3-(3,5-dimethylphenyl)-1-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O4/c1-16-12-17(2)14-18(13-16)30-25(31)19-8-4-6-10-21(19)29(26(30)32)15-23-27-24(28-34-23)20-9-5-7-11-22(20)33-3/h4-14H,15H2,1-3H3 |
Clave InChI |
WJCAASWHMPAQFL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5OC)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,6-difluorophenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2625441.png)



![2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2625447.png)



![5-(3,4-dimethoxyphenyl)-1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2625451.png)

![3-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-6-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2625454.png)
![(E)-ethyl 2-((4-butoxybenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2625456.png)
![Ethyl 3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylate](/img/structure/B2625461.png)
